Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid
Overview
Description
Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid is a fluorinated organic compound characterized by its high stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is part of the perfluorinated carboxylic acids family, which are known for their hydrophobic and lipophobic characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid typically involves the fluorination of piperazine derivatives. One common method is the reaction of piperazine with perfluorinated carboxylic acid chlorides under controlled conditions. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis and is often conducted at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the high reactivity of fluorinating agents. The process is optimized to maximize yield and minimize by-products. Safety measures are strictly adhered to due to the hazardous nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions: Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids with higher oxidation states.
Reduction: Reduction reactions are less common due to the stability of the fluorinated groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, although they are less favorable compared to non-fluorinated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often requiring harsh conditions or catalysts.
Major Products Formed:
Oxidation: Higher oxidation state perfluorinated carboxylic acids.
Substitution: Substituted perfluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: The compound's hydrophobic properties make it useful in studying membrane interactions and protein folding.
Industry: Its stability and resistance to degradation make it suitable for use in coatings and materials that require high chemical resistance.
Mechanism of Action
The mechanism by which Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid exerts its effects involves its interaction with biological membranes and proteins. The fluorinated groups enhance its ability to penetrate cell membranes, allowing it to interact with intracellular targets. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid is unique due to its high fluorination level and stability. Similar compounds include:
Perfluorooctanoic acid (PFOA): Used in industrial applications but has environmental and health concerns.
Perfluorobutanesulfonic acid (PFBS): Another fluorinated acid with different applications and properties.
Perfluorodecanoic acid (PFDA): Similar in structure but with a longer carbon chain.
These compounds share the characteristic fluorinated carboxylic acid structure but differ in their chain length and specific applications.
Properties
IUPAC Name |
3-[4-(2-carboxy-1,1,2,2-tetrafluoroethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]-2,2,3,3-tetrafluoropropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F16N2O4/c11-3(12,1(29)30)5(15,16)27-7(19,20)9(23,24)28(10(25,26)8(27,21)22)6(17,18)4(13,14)2(31)32/h(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEOLKSFBUQJLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(N1C(C(N(C(C1(F)F)(F)F)C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663113 | |
Record name | Perfluoro(3,3'-(piperazine-1,4-diyl)dipropanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948014-40-2 | |
Record name | Perfluoro(3,3'-(piperazine-1,4-diyl)dipropanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40663113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro-3,3'-(piperazine-1,4-diyl)dipropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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